3-Bromo-5-iodopyrazin-2-amine
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Overview
Description
3-Bromo-5-iodopyrazin-2-amine is a chemical compound with the CAS Number: 1449112-32-6. It has a molecular weight of 299.9 and its IUPAC name is this compound . It is a solid substance stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H3BrIN3 . The InChI code for this compound is 1S/C4H3BrIN3/c5-3-4(7)8-1-2(6)9-3/h1H, (H2,7,8) .It is stored at a temperature between 2-8°C in a dark place .
Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
3-Bromo-5-iodopyrazin-2-amine serves as a starting material in the homogeneous catalytic aminocarbonylation reactions. These reactions involve palladium-catalyzed processes where various primary and secondary amines, including amino acid methyl esters, are used as nucleophiles. This method facilitates the synthesis of N-substituted nicotinamides and related compounds, highlighting its importance in creating molecules of potential biological significance. The process demonstrates the versatility of this compound in synthesizing complex organic compounds (Takács et al., 2007).
Selective Amination Catalyzed by Palladium Complexes
Research has shown that this compound can undergo selective amination catalyzed by palladium complexes. This process is crucial for the selective introduction of amino groups into halogenated pyridines, which is a fundamental step in the synthesis of pharmaceuticals and agrochemicals. The use of palladium-Xantphos complex, for example, results in high yields and excellent chemoselectivity, which is pivotal for the development of efficient synthetic pathways for complex molecules (Ji, Li, & Bunnelle, 2003).
Functionalization via Palladium-catalyzed Aminocarbonylation
Another significant application of this compound is in the functionalization of the pyridazin-3(2H)-one ring through palladium-catalyzed aminocarbonylation. This method has shown to afford corresponding amides with complete conversion and high yields, which is critical for the synthesis of compounds with potential pharmacological activities. The ability to achieve such transformations underscores the utility of this compound in the modification and functionalization of heterocyclic compounds, which are often found in drugs and agrochemicals (Takács et al., 2012).
Copper-catalyzed Selective C–N Bond Formation
The selective C–N bond formation involving this compound, facilitated by copper catalysis, represents another critical area of application. This method enables the selective amination at the electron-rich C-5 position of unprotected halopyridines, providing excellent yields. Such selective and mild coupling reactions are essential for constructing complex molecules with precise functional group placement, crucial for the development of new pharmaceuticals and materials (Roy et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-5-iodopyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrIN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKBRAHGRAHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856133 |
Source
|
Record name | 3-Bromo-5-iodopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449112-32-6 |
Source
|
Record name | 3-Bromo-5-iodopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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